3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C₉H₁₃N₃S It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with thiophosgene in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at ambient temperature. The resulting mixture is then cooled, and the product is extracted using ethyl acetate and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and other substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can further interact with biological targets, potentially affecting various molecular pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: This compound is structurally similar but contains an amino group instead of an isothiocyanate group.
3,5-Di-tert-butyl-1H-pyrazole: This compound has two tert-butyl groups and lacks the isothiocyanate group.
3-(tert-Butyl)-5-methyl-1H-pyrazole: This compound has a methyl group instead of an isothiocyanato group.
Uniqueness
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H13N3S |
---|---|
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
3-tert-butyl-5-isothiocyanato-1-methylpyrazole |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)7-5-8(10-6-13)12(4)11-7/h5H,1-4H3 |
InChI-Schlüssel |
JYDRZOMDDDXEQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)N=C=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.